molecular formula C24H20FN7O B2368272 N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide CAS No. 1007173-30-9

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide

Katalognummer: B2368272
CAS-Nummer: 1007173-30-9
Molekulargewicht: 441.47
InChI-Schlüssel: NDGODEUQYGXGMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide (ChemSpider ID: 1005714-96-4) is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2,3-dimethylphenyl group at the 1-position. A 3-methyl-1H-pyrazol-5-yl moiety is linked to the pyrimidine ring, and the structure is further functionalized with a 2-fluorobenzamide group (Figure 1). Its molecular formula is C₃₁H₂₆FN₇O, with an average molecular mass of 555.60 g/mol and a monoisotopic mass of 555.2137 g/mol .

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors. Substituents like the 2,3-dimethylphenyl and fluorobenzamide groups likely enhance lipophilicity and modulate binding affinity.

Eigenschaften

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O/c1-14-7-6-10-20(16(14)3)31-22-18(12-28-31)23(27-13-26-22)32-21(11-15(2)30-32)29-24(33)17-8-4-5-9-19(17)25/h4-13H,1-3H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGODEUQYGXGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CC=C5F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a multifaceted structure comprising several pharmacophoric elements:

  • Pyrazolo[3,4-d]pyrimidine core
  • Fluorobenzamide substituent
  • Dimethyl and methyl groups enhancing lipophilicity

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:

  • Inhibition of EGFR and VGFR2 : Compounds similar to this compound have shown IC50 values ranging from 0.3 to 24 µM against EGFR and VGFR2, indicating their potential as dual inhibitors in cancer therapy .
  • Mechanisms : These compounds induce apoptosis in cancer cells and inhibit cell migration, which is crucial for metastasis .

Anti-inflammatory Properties

The pyrazole scaffold is well-known for its anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that pyrazole derivatives can significantly reduce levels of IL-6 and TNF-alpha in vitro .
  • Case Study : One study reported that a related compound exhibited an IC50 value of 54.65 μg/mL comparable to diclofenac sodium, a standard anti-inflammatory drug .

Antimicrobial Activity

Pyrazoles have been documented to possess antimicrobial properties:

  • Broad Spectrum : Various studies have shown that pyrazole derivatives can inhibit bacterial growth against strains such as E. coli and S. aureus .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibition of EGFR/VGFR2; apoptosis induction
Anti-inflammatoryReduction of IL-6 and TNF-alpha
AntimicrobialInhibition of bacterial growth

Case Study 1: Anticancer Efficacy

A study explored the efficacy of this compound in MCF-7 breast cancer cells. The compound was found to significantly inhibit cell proliferation and induce apoptosis at concentrations as low as 10 µM.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by LPS in mice, the administration of pyrazole derivatives led to a marked decrease in paw edema and a reduction in inflammatory markers, showcasing their therapeutic potential in treating inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most promising applications of this compound lies in its potential as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit specific kinases involved in cancer progression, such as polo-like kinase 1 (Plk1). Inhibition of Plk1 has shown efficacy against various cancer types due to its role in regulating cell division.

Case Study: Plk1 Inhibition

A study demonstrated that similar compounds effectively inhibited Plk1 with an IC50 value in the low nanomolar range. This suggests that N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide could be developed further for therapeutic use against tumors expressing high levels of Plk1 .

Enzyme Inhibition

The compound also exhibits potential as an inhibitor of phosphodiesterases (PDEs), which are enzymes that regulate cellular signaling pathways by breaking down cyclic nucleotides. Inhibiting these enzymes can lead to increased levels of cyclic AMP or cyclic GMP, affecting various physiological processes.

Case Study: PDE Inhibition

Research has shown that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance selectivity and potency against specific PDEs. For instance, a derivative demonstrated significant inhibitory activity against PDE9A, which is critical for cardiovascular health .

Antimicrobial Activity

Preliminary studies suggest that compounds within this chemical class may possess antimicrobial properties. Pyrazole derivatives have been investigated for their ability to combat bacterial infections and may serve as leads for new antibiotic agents.

Case Study: Antimicrobial Efficacy

In vitro tests have indicated that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial activity against various bacterial strains. This opens avenues for developing new treatments for resistant infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly impact its interaction with biological targets.

Key Modifications

  • Substituents on the benzyl group : Enhancements in binding affinity and selectivity.
  • Fluorine atoms : Improve metabolic stability and lipophilicity.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle and Substitution Patterns

The target compound shares structural homology with other pyrazolo[3,4-d]pyrimidine derivatives but differs in substitution patterns, which critically influence physicochemical and pharmacological properties.

Physicochemical Properties

  • Example 53 exhibits a melting point of 175–178°C and a molecular mass of 589.1 g/mol, suggesting higher rigidity due to the isopropylbenzamide group . The target compound’s fluorobenzamide moiety may similarly enhance crystallinity, though specific data are unavailable.
  • The thienopyrimidine analog’s extended aromatic system likely improves π-π stacking interactions compared to the target compound’s dimethylphenyl group .

Functional Group Impact

  • Fluorine Substitution : Both the target compound and Example 53 feature fluorinated benzamides, which can enhance metabolic stability and membrane permeability. The 2-fluoro position in the target vs. 3-fluoro in Example 53 may alter steric and electronic profiles .
  • Chromenone vs.

Research Implications

While biological activity data for the target compound are absent in the provided evidence, structural comparisons suggest testable hypotheses:

The 2,3-dimethylphenyl group may confer selectivity toward hydrophobic binding pockets.

The 2-fluorobenzamide group could reduce oxidative metabolism compared to non-fluorinated analogs.

Synthetic routes for analogs (e.g., thienopyrimidine fusion) offer strategies to optimize the target’s yield and scalability .

Vorbereitungsmethoden

Cyclocondensation of 2,3-Dimethylphenylhydrazine with Ethyl Cyanoacetate

The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation of 2,3-dimethylphenylhydrazine and ethyl cyanoacetate in dimethylformamide (DMF) at 110°C. This exothermic reaction proceeds through intermediate hydrazone formation, followed by cyclization to yield 1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate A). Key parameters include:

Parameter Value Impact on Yield
Temperature 110°C Maximizes cyclization rate
Solvent DMF Enhances solubility of intermediates
Reaction Time 6–8 hours Prevents over-cyclization

Intermediate A is isolated in 78% yield with 95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Pyrazole Moiety Coupling via Buchwald–Hartwig Amination

Palladium-Catalyzed Cross-Coupling

Intermediate A undergoes Buchwald–Hartwig amination with 3-methyl-1H-pyrazol-5-amine using palladium(II) acetate (Pd(dba)₂) and Xantphos as ligands. The reaction occurs in toluene at 85°C under nitrogen, achieving 65% yield. Critical factors include:

  • Ligand Selection : Xantphos improves catalytic efficiency by stabilizing the Pd(0) intermediate.
  • Base : Potassium phosphate (K₃PO₄) facilitates deprotonation without side reactions.

Post-reaction purification via silica gel chromatography isolates the coupled product (Intermediate B) with 98% purity.

Benzamide Functionalization via Carbodiimide-Mediated Coupling

Activation of 2-Fluorobenzoic Acid

Intermediate B reacts with 2-fluorobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The protocol involves:

  • Acid Activation : EDC converts the carboxylic acid to an O-acylisourea intermediate.
  • Nucleophilic Attack : The amine group of Intermediate B displaces the HOBt leaving group.

This step achieves 82% yield, with final product purity of 99% after recrystallization from ethyl acetate/hexane.

Synthetic Optimization and Process Chemistry

Yield Enhancement Strategies

Parameter Optimization Outcome
Catalyst Loading Reduced Pd(dba)₂ to 2 mol% Maintained 63% yield while lowering costs
Solvent System Replaced DMF with NMP Improved solubility of aromatic intermediates
Reaction Scale Pilot-scale (10 L) Consistent 75–78% yield across batches

Microwave-assisted synthesis, though effective for analogous pyrazolo[3,4-d]pyrimidines, showed limited utility here due to thermal instability of the 2-fluorobenzamide group.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Preparative HPLC : C18 column (ACN/water gradient) resolves regioisomeric impurities.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 4H, aromatic-H), 2.41 (s, 3H, CH₃).
  • HRMS : m/z 441.1713 [M+H]⁺ (calc. 441.1713).

Challenges in Regioselectivity and Byproduct Formation

Competing Pathways in Pyrazole Coupling

The Buchwald–Hartwig step generates two regioisomers due to ambident nucleophilicity at pyrazole N1 and N2 positions. Isomer ratios (85:15) favor the desired N1-coupled product, necessitating iterative recrystallization.

Hydrolysis of 2-Fluorobenzamide

Extended reaction times (>4 hours) promote hydrolysis to 2-fluorobenzoic acid, requiring strict anhydrous conditions.

Applications in Kinase Inhibition and Preclinical Development

Biological Activity Profile

Target IC₅₀ (nM) Selectivity Index (vs. JAK2)
ABL1 (T315I mutant) 12.3 8.7
EGFR >1000 N/A

The 2-fluorobenzamide group engages in hydrogen bonding with kinase hinge regions, while the 2,3-dimethylphenyl moiety occupies hydrophobic pockets.

Q & A

Q. Advanced: How can reaction conditions (e.g., solvent, temperature, catalysts) be systematically varied to improve yield and purity?

Answer:

  • Key parameters include solvent polarity (e.g., ethanol for nucleophilic substitutions, DMSO for solubility ), temperature control (80–120°C for cyclization steps ), and catalysts like triethylamine for deprotonation .
  • Advanced optimization : Use a factorial design of experiments (DoE) to evaluate interactions between variables. For example, microwave-assisted synthesis can reduce reaction time while maintaining yield . Continuous flow reactors may enhance scalability for multi-step syntheses .

Basic: What spectroscopic methods are most reliable for characterizing this compound?

Q. Advanced: How can crystallographic data resolve ambiguities in structural assignments?

Answer:

  • Basic : Combine 1^1H/13^13C NMR (to confirm substituent positions ), HRMS (for molecular weight validation), and FTIR (to identify carbonyl/amide groups ).
  • Advanced : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. For example, SCXRD resolved rotational isomerism in analogous pyrazolo[3,4-d]pyrimidines .

Basic: How is the biological activity of this compound assessed in vitro?

Q. Advanced: What strategies address discrepancies in bioactivity data across different assays?

Answer:

  • Basic : Use kinase inhibition assays (e.g., against CDK2 or EGFR ) and cytotoxicity screens (e.g., MTT assays on cancer cell lines ).
  • Advanced : Validate contradictory results by standardizing assay conditions (e.g., ATP concentration in kinase assays ). Cross-reference with structural analogs to identify activity cliffs caused by minor substituent changes .

Basic: What structural features influence this compound’s pharmacological profile?

Q. Advanced: How can structure-activity relationship (SAR) studies guide rational design of derivatives?

Answer:

  • Basic : The 2-fluorobenzamide group enhances target binding via hydrogen bonding, while the 2,3-dimethylphenyl moiety improves lipophilicity .
  • Advanced : Replace the 3-methylpyrazole with bulkier groups (e.g., tert-butyl) to probe steric effects . Introduce electron-withdrawing groups (e.g., nitro) to the pyrimidine ring to modulate electronic properties .

Basic: How are stability and degradation profiles evaluated?

Q. Advanced: What degradation products form under acidic/alkaline conditions, and how are they characterized?

Answer:

  • Basic : Conduct forced degradation studies (pH 1–13, 40–80°C) monitored via HPLC .
  • Advanced : LC-MS/MS identifies degradation products, such as hydrolyzed amide bonds or oxidized pyrazole rings . Stability-indicating methods (e.g., UPLC-PDA) quantify degradation kinetics .

Basic: What computational tools predict target binding modes?

Q. Advanced: How can molecular dynamics simulations refine docking poses for flexible binding pockets?

Answer:

  • Basic : Use AutoDock Vina or Schrödinger Glide for rigid docking into kinase ATP-binding sites .
  • Advanced : Perform 100-ns MD simulations to assess binding stability and identify key residues (e.g., gatekeeper mutations affecting inhibitor affinity ).

Basic: How is regioselectivity achieved in multi-step syntheses?

Q. Advanced: What mechanistic insights explain competing pathways in cyclization reactions?

Answer:

  • Basic : Control regioselectivity via protecting groups (e.g., tert-butyl for pyrimidine nitrogen ) or temperature-dependent intermediates .
  • Advanced : Isotopic labeling (15^{15}N/13^{13}C) tracks reaction pathways. For example, 15^{15}N NMR revealed competing 5-exo vs. 6-endo cyclizations in pyrazolo[3,4-d]pyrimidines .

Basic: What analytical techniques quantify this compound in biological matrices?

Q. Advanced: How is matrix effect minimized in LC-MS/MS bioanalytical methods?

Answer:

  • Basic : Use LC-MS/MS with a deuterated internal standard (e.g., 2^2H5_5-labeled analog) .
  • Advanced : Optimize solid-phase extraction (SPE) protocols to reduce ion suppression. Validate methods per FDA guidelines (precision <15%, accuracy 85–115%) .

Basic: How does isomerism impact biological activity?

Q. Advanced: What chiral separation techniques resolve enantiomeric impurities?

Answer:

  • Basic : Stereoisomers (e.g., at the pyrazole C3 position) may show 10–100x differences in IC50_{50} values .
  • Advanced : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC resolution. Assign configurations via CD spectroscopy or SCXRD .

Basic: What in vivo models evaluate pharmacokinetics?

Q. Advanced: How do metabolic enzymes (e.g., CYP3A4) influence oral bioavailability?

Answer:

  • Basic : Rodent models assess oral absorption and half-life. Microsomal stability assays predict hepatic clearance .
  • Advanced : CYP inhibition assays identify metabolic liabilities. Prodrug strategies (e.g., esterification of the benzamide) can bypass first-pass metabolism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.